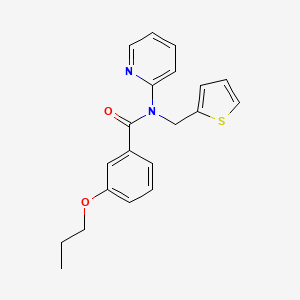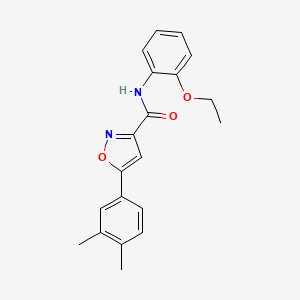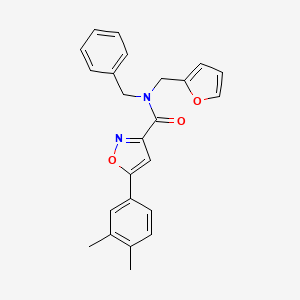
3-propoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-propoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a benzamide core substituted with propoxy, pyridinyl, and thiophenylmethyl groups, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-propoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the Propoxy Group: The propoxy group can be introduced via an etherification reaction using propanol and a suitable catalyst.
Attachment of Pyridinyl and Thiophenylmethyl Groups: These groups can be attached through nucleophilic substitution reactions using pyridine and thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-propoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-propoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites.
DNA Intercalation: Interacting with DNA to influence gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide: Lacks the propoxy group, which may affect its solubility and biological activity.
3-propoxy-N-(pyridin-2-yl)benzamide: Lacks the thiophenylmethyl group, potentially altering its chemical reactivity and pharmacological profile.
Uniqueness
3-propoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of all three substituents (propoxy, pyridinyl, and thiophenylmethyl) on the benzamide core. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C20H20N2O2S |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
3-propoxy-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H20N2O2S/c1-2-12-24-17-8-5-7-16(14-17)20(23)22(15-18-9-6-13-25-18)19-10-3-4-11-21-19/h3-11,13-14H,2,12,15H2,1H3 |
InChI-Schlüssel |
OSGUCDVDHVPVPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11357900.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11357904.png)

![1-[(4-methylbenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11357916.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11357931.png)

![N-(2-ethylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11357943.png)
![2-(4-chloro-3-methylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B11357951.png)


![2-(4-methoxyphenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11357961.png)

![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11357966.png)

